molecular formula C₁₇H₁₉N₅O₆S B017569 5'-Tosyladenosine CAS No. 5135-30-8

5'-Tosyladenosine

Cat. No. B017569
CAS RN: 5135-30-8
M. Wt: 421.4 g/mol
InChI Key: CAXLRAROZXYOHH-OPJKZUAWSA-N
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Description

Synthesis Analysis

5'-Tosyladenosine is synthesized through the reaction of adenosine with tosyl chloride or sodium p-toluenesulfinate, leading to the selective tosylation of the 5' hydroxyl group. This modification facilitates further chemical transformations not possible with the parent nucleoside. An example of its utility is demonstrated in the partial synthesis of Vitamin B12 coenzyme analogues, where 5'-tosyladenosine serves as a precursor in cobalt-carbon bond formation processes (Smith et al., 1962).

Molecular Structure Analysis

The introduction of the tosyl group at the 5' position of adenosine significantly alters the molecular structure and, consequently, the reactivity and interaction capabilities of the molecule. The structure of 5'-Tosyladenosine has been characterized in detail through various spectroscopic and crystallographic techniques. These studies highlight the importance of the tosyl group in facilitating interactions and reactions that are otherwise not feasible with unmodified adenosine.

Chemical Reactions and Properties

5'-Tosyladenosine participates in a variety of chemical reactions, leveraging the tosyl group's reactivity. This includes nucleophilic substitutions and serves as a stepping stone for further derivatization into more complex molecules. Its chemical properties are pivotal in the synthesis of coenzyme analogues and in studies aiming to elucidate the mechanisms of enzymatic reactions involving adenosine derivatives.

Physical Properties Analysis

The modification of adenosine to form 5'-Tosyladenosine impacts its physical properties, such as solubility, melting point, and stability. These changes are crucial for its application in synthetic chemistry, as they can influence the conditions under which 5'-Tosyladenosine can be used and stored. Understanding these properties is essential for designing experiments and processes that involve this compound.

Chemical Properties Analysis

The chemical properties of 5'-Tosyladenosine, including its reactivity, stability under various conditions, and interactions with other molecules, are central to its applications in synthetic and medicinal chemistry. The tosyl group significantly expands the chemical versatility of adenosine, making 5'-Tosyladenosine a valuable intermediate in the synthesis of numerous nucleoside analogues and biomolecules.

Scientific Research Applications

  • Study of Mesopores in Zeolites : 5'-Tosyladenosine has been used in the study of mesopores in ZSM-5 zeolites with hierarchical porous structures (Liu et al., 2008).

  • Synthesis of Furanose and Pyranose Derivatives : It is instrumental in the synthesis of various furanose and pyranose derivatives, such as 9-(5-O-TPS-2-deoxy-beta-D-threo-pentofuranosyl)adenine (Robins et al., 2007).

  • Partial Synthesis of Vitamin B12 Coenzyme : 5'-Tosyladenosine is used in the partial synthesis of vitamin B12 coenzyme and its analogs (Smith et al., 1962).

  • Precursor to Ara-A : It acts as a precursor to 9-α -D-arabinofuranosyladenine (ara-A), a potent inhibitor of cyclooxygenase (Divakar & Reese, 1980).

  • Synthesis of Oligo 5'-Deoxy-5'-Thiodeoxyribonucleotides : 5'-O-tosylthymidine 3'-S-2-cyanoethyl phosphorothioate, derived from 5'-Tosyladenosine, is used in the synthesis of these oligonucleotides (Kresse et al., 1975).

  • Medical Applications : It displays potent activity at nanomolar concentrations against human colon carcinoma cell lines, suggesting potential medical applications (Bzeih et al., 2017).

  • Formation from Adenosine : 2′-O-Tosyladenosine, a derivative, can be easily formed from adenosine and sodium p-toluenesulfinate, demonstrating its synthetic accessibility (Bandara & Bernofsky, 1990).

  • Adenosine A1 Receptor Agonists : 5'-substituted adenosine analogs, like 5'-Tosyladenosine, are high-affinity partial agonists for the adenosine A1 receptor (van der Wenden et al., 1998).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXLRAROZXYOHH-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276457
Record name Adenosine, 5′-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Tosyladenosine

CAS RN

5135-30-8
Record name Adenosine, 5′-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5135-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, 5′-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(toluene-4-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
EL Smith, L Mervyn, AW Johnson, N Shaw - Nature, 1962 - nature.com
… 5'-Tosyladenosine is known' to cyclize easily to the tosylate of cycloadenosine but the 5'-tosyl-2',3'-isopropylidene derivative of adenosine can be prepared without difficulty4 • Hydroxo- …
Number of citations: 157 www.nature.com
QF Ma, MA Reynolds, GL Kenyon - Bioorganic Chemistry, 1989 - Elsevier
… O ml of CH3CN, and 211 mg (0.5 mmol) of 5’-tosyladenosine was added. The mixture was allowed to react for 36 h under N2 at room temperature, and then the CH3CN was removed …
Number of citations: 11 www.sciencedirect.com
AW Johnson, L Mervyn, N Shaw… - Journal of the Chemical …, 1963 - pubs.rsc.org
… Under these conditions the molar ratio of 2’,3’-0isopropylidene-5’-tosyladenosine : hydroxocobalamin was reduced to 1-3 : 1 (the ratio used in the initial experiment was 3 : 1). …
Number of citations: 80 pubs.rsc.org
D Dolphin, AW Johnson, R Rodrigo - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… (hydridocobalamin) (I ; R = H) and reaction with 2‘,3’-0-isopropylidene5’-tosyladenosine with a final hydrolytic removal of the isopropylidene group. The use of simple alkyl halides in …
Number of citations: 19 pubs.rsc.org
PY Law, DG Brown, EL Lien, BM Babior, JM Wood - Biochemistry, 1971 - ACS Publications
… The resulting 5'-tosyladenosine was left in solution and kept at 4 for further use. Synthesis of … of 5'-tosyladenosine was allowed to react with reduced cobinamide for 4 hr. The resulting …
Number of citations: 41 pubs.acs.org
KM Doll, PE Fleming, RG Finke - Journal of inorganic biochemistry, 2002 - Elsevier
… decomposition half-lives of both 5′-tosyladenosine (5.8±0.2 days) … -5′-tosyladenosine, our starting material, has been reported to be faster than that of the parent 5′-tosyladenosine […
Number of citations: 5 www.sciencedirect.com
D Toorchen, RL Miller - Biochemical pharmacology, 1991 - Elsevier
… was synthesized by the reaction of 5’-tosyladenosine with sodium methoxide and purified by reverse phase HPLC as described herein. The following compounds were synthesized in …
Number of citations: 30 www.sciencedirect.com
JP Neenan, ROCHESTER INST OF TECH NY - 1989 - apps.dtic.mil
… A stirred solution of 5'-tosyladenosine (5.4 g, 12.8 mmol) in a 1.0 H solution of tetrabutylammonium fluoride (80 mL, 80 mmol) in THF was heated in an oil bath at 48-51 for 25 hr. …
Number of citations: 3 apps.dtic.mil
C Baxter, CJ Coscia - Biochemical and Biophysical Research …, 1973 - Elsevier
Cell-free extracts of Vinca rosea seedlings exhibited enzyme activities for the following reactions: S-adenosyl-L-methionine (SAM) decarboxylation, spermidine synthesis from …
Number of citations: 72 www.sciencedirect.com
KL Brown, X Zou - Journal of the American Chemical Society, 1992 - ACS Publications
… agents, the 5'-deoxy-5'halonucleosides are clearly most convenient since they do not require the extra protecting and deprotecting steps used for 2',3'-hydroxyls of 5'-tosyladenosine,…
Number of citations: 36 pubs.acs.org

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